Equivalent Catalytic Efficiency to Unconjugated Substrate for BaiE Dehydratase
Steady-state kinetic analysis of bile acid 7α-dehydratase (BaiE) from *C. scindens* shows that the CoA-conjugated substrate, 3-oxo-Δ4-chenodeoxycholyl-CoA, is turned over with a catalytic efficiency comparable to that of its unconjugated counterpart, 3-oxo-Δ4-chenodeoxycholic acid [1]. This finding challenges the hypothesis that CoA conjugation is a strict requirement for this enzymatic step, differentiating it from other reactions in the *bai* pathway where the CoA thioester is essential.
| Evidence Dimension | Relative catalytic efficiency (kcat/Km) of BaiE |
|---|---|
| Target Compound Data | kcat/Km for 3-oxo-Δ4-chenodeoxycholyl-CoA |
| Comparator Or Baseline | kcat/Km for 3-oxo-Δ4-chenodeoxycholic acid |
| Quantified Difference | Comparable (no significant difference) |
| Conditions | Steady-state kinetics assay with purified recombinant BaiE enzyme |
Why This Matters
This data justifies the procurement of the CoA-conjugated form specifically for experiments designed to trace metabolic flux or for use in coupled enzyme assays where the CoA moiety is required for downstream steps, while confirming that the CoA group itself does not artificially impair or enhance the core dehydratase activity.
- [1] Bhowmik, S., et al. (2016). Structure and functional characterization of a bile acid 7α dehydratase BaiE in secondary bile acid synthesis. Proteins: Structure, Function, and Bioinformatics, 84(3), 316-331. View Source
